4-Bromo-2-(difluoromethoxy)-6-methylpyridine 4-Bromo-2-(difluoromethoxy)-6-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1227184-58-8
VCID: VC0090646
InChI: InChI=1S/C7H6BrF2NO/c1-4-2-5(8)3-6(11-4)12-7(9)10/h2-3,7H,1H3
SMILES: CC1=CC(=CC(=N1)OC(F)F)Br
Molecular Formula: C7H6BrF2NO
Molecular Weight: 238.032

4-Bromo-2-(difluoromethoxy)-6-methylpyridine

CAS No.: 1227184-58-8

Cat. No.: VC0090646

Molecular Formula: C7H6BrF2NO

Molecular Weight: 238.032

* For research use only. Not for human or veterinary use.

4-Bromo-2-(difluoromethoxy)-6-methylpyridine - 1227184-58-8

Specification

CAS No. 1227184-58-8
Molecular Formula C7H6BrF2NO
Molecular Weight 238.032
IUPAC Name 4-bromo-2-(difluoromethoxy)-6-methylpyridine
Standard InChI InChI=1S/C7H6BrF2NO/c1-4-2-5(8)3-6(11-4)12-7(9)10/h2-3,7H,1H3
Standard InChI Key FVUZISOUEIXVIP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)OC(F)F)Br

Introduction

Chemical Identity and Structural Properties

4-Bromo-2-(difluoromethoxy)-6-methylpyridine is characterized by specific chemical identifiers and structural features that define its properties and potential applications. The compound exhibits a distinctive structure with three key substituents on the pyridine ring that contribute to its chemical behavior and reactivity profile.

Basic Chemical Information

PropertyValue
CAS Number1227184-58-8
Molecular FormulaC₇H₆BrF₂NO
Molecular Weight238.032 g/mol
IUPAC Name4-bromo-2-(difluoromethoxy)-6-methylpyridine
Standard InChIInChI=1S/C7H6BrF2NO/c1-4-2-5(8)3-6(11-4)12-7(9)10/h2-3,7H,1H3
Standard InChIKeyFVUZISOUEIXVIP-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=N1)OC(F)F)Br

The structural composition features a pyridine ring with three key substituents that provide its distinctive chemical identity. The bromine at position 4 serves as a reactive site for potential derivatization, while the difluoromethoxy group at position 2 contributes unique electronic properties, and the methyl group at position 6 adds steric effects and potential for further functionalization.

Chemical Reactivity and Properties

The chemical behavior of 4-Bromo-2-(difluoromethoxy)-6-methylpyridine is determined by its heterocyclic structure and specific substituents, which contribute to its distinctive reactivity profile and potential applications in various chemical and biological systems.

Reactivity Profile

The compound exhibits reactivity patterns characteristic of both substituted pyridines and molecules containing halogen substituents:

  • The pyridine nitrogen acts as a weak base and potential coordination site for metals

  • The bromine at position 4 serves as an excellent leaving group for cross-coupling reactions

  • The difluoromethoxy group introduces unique electronic effects and potential hydrogen bonding capabilities

  • The methyl group at position 6 can undergo functionalization through various reaction mechanisms

These reactive features make the compound particularly valuable as a building block in synthetic chemistry, allowing for further modifications to create more complex molecules with specific properties.

Applications in Research and Development

4-Bromo-2-(difluoromethoxy)-6-methylpyridine has significant potential in various research and development contexts, particularly in pharmaceutical chemistry and agrochemical applications. Its unique structural features contribute to its utility in diverse scientific investigations.

Pharmaceutical Research Applications

The compound holds considerable promise in medicinal chemistry applications:

  • The pyridine scaffold represents a privileged structure in drug design, appearing in numerous pharmaceutical compounds

  • The bromine functionality provides a reactive site for further derivatization through cross-coupling reactions

  • The difluoromethoxy group can enhance metabolic stability and membrane permeability of potential drug candidates

  • The combination of these structural features creates opportunities for developing novel bioactive molecules

Research suggests that "the combination of bromine and difluoromethoxy groups can lead to significant biological activity, including enzyme inhibition and receptor modulation." This indicates potential applications in developing new therapeutic agents for various medical conditions.

Role as a Chemical Building Block

As a synthetic intermediate, this compound offers valuable advantages:

  • It serves as a versatile building block for creating more complex heterocyclic systems

  • The reactive bromine site enables various transformations to introduce new functional groups

  • The compound can be incorporated into compound libraries for biological screening

  • Its specific substitution pattern provides a platform for structure-activity relationship studies

These characteristics make 4-Bromo-2-(difluoromethoxy)-6-methylpyridine "of interest in various fields, including medicinal chemistry and agrochemicals, due to its unique chemical properties and potential biological activities."

SupplierProduct ReferencePurityAvailable Quantities
CymitQuimica10-F61687397%100mg, 250mg, 1g, 5g
KeyOrganicsCS-16694>97%Not specified
VulcanchemVC0090646Not specifiedNot specified
ENAO ChemicalNot specified95+%Negotiable
NovachemistryNVBP113143>97%By inquiry

This availability from multiple suppliers indicates the compound's importance in chemical research and synthesis applications, with high-purity options suitable for advanced research purposes .

Related Compounds and Structural Analogs

Examining structural analogs of 4-Bromo-2-(difluoromethoxy)-6-methylpyridine provides valuable context for understanding its properties and potential applications. Several closely related compounds have been documented in chemical databases and literature.

Key Structural Analogs

Compound NameCAS NumberStructural Difference
4-Bromo-2-(difluoromethoxy)pyridine832735-56-5Lacks methyl group at position 6
4-bromo-2-(difluoromethoxy)-6-fluoropyridineNot specified in sourcesHas fluorine instead of methyl at position 6
4-bromo-2-(difluoromethyl)-6-methylpyridine1226800-12-9Has difluoromethyl instead of difluoromethoxy

These structural analogs illustrate how subtle modifications to the basic scaffold can potentially alter physical properties, chemical reactivity, and biological activity profiles .

Structure-Property Relationships

The structural variations among these analogs can significantly influence their chemical behavior and potential applications:

  • The presence or absence of the methyl group at position 6 affects steric properties and electronic distribution

  • Substitution of the methyl group with fluorine increases electronegativity and potentially alters binding characteristics

  • Replacement of the difluoromethoxy group with difluoromethyl removes an oxygen atom, potentially affecting hydrogen bonding capabilities

These structure-property relationships provide important insights for rational design of new compounds with optimized properties for specific applications.

Future Research Directions

Current understanding of 4-Bromo-2-(difluoromethoxy)-6-methylpyridine suggests several promising avenues for further investigation to fully realize its potential in various scientific and technological applications.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies would be valuable to:

  • Identify optimal substitution patterns on the pyridine ring for specific biological activities

  • Understand how modifications to the difluoromethoxy group affect activity and physicochemical properties

  • Explore the impact of replacing the bromine with other functional groups or using it as a site for further elaboration

Such studies could systematically map the chemical space around this scaffold to identify compounds with enhanced properties for specific applications.

Synthetic Methodology Improvements

Advances in synthetic approaches could focus on:

  • Development of more efficient and environmentally friendly synthesis routes

  • Application of flow chemistry and other modern synthetic technologies

  • Exploration of catalytic methods to improve regioselectivity and yield

  • Scale-up strategies for more economical production

Such methodological improvements would enhance accessibility of the compound and its derivatives for research and applications development.

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